(4-Amino-1-methylpyrrolidin-2-yl)methanol

Medicinal Chemistry Stereochemistry Chiral Resolution

(4-Amino-1-methylpyrrolidin-2-yl)methanol, also known as 2-Pyrrolidinemethanol,4-amino-1-methyl-, is a chiral amino alcohol derivative of pyrrolidine characterized by a five-membered nitrogen heterocycle bearing a methyl group at the 1-position, an amino group at the 4-position, and a hydroxymethyl substituent. With a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g/mol, this compound is supplied as a racemic mixture and is primarily utilized as a versatile building block and synthetic intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 142228-25-9
Cat. No. B122281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Amino-1-methylpyrrolidin-2-yl)methanol
CAS142228-25-9
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCN1CC(CC1CO)N
InChIInChI=1S/C6H14N2O/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4,7H2,1H3
InChIKeyFHDKMBDQMNUHAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Amino-1-methylpyrrolidin-2-yl)methanol (CAS 142228-25-9): A Versatile Pyrrolidine-Based Amino Alcohol Intermediate for Pharmaceutical R&D and Chiral Synthesis


(4-Amino-1-methylpyrrolidin-2-yl)methanol, also known as 2-Pyrrolidinemethanol,4-amino-1-methyl-, is a chiral amino alcohol derivative of pyrrolidine characterized by a five-membered nitrogen heterocycle bearing a methyl group at the 1-position, an amino group at the 4-position, and a hydroxymethyl substituent. With a molecular formula of C₆H₁₄N₂O and a molecular weight of 130.19 g/mol, this compound is supplied as a racemic mixture and is primarily utilized as a versatile building block and synthetic intermediate in medicinal chemistry and organic synthesis . Its structure contains two stereocenters, giving rise to four possible stereoisomers, each with distinct biological and catalytic properties that are highly sought after in pharmaceutical research .

Racemic stereochemical exploration platform
Chiral resolution method development
Cost-effective early-stage SAR diversification

Why (4-Amino-1-methylpyrrolidin-2-yl)methanol (CAS 142228-25-9) Cannot Be Readily Substituted: A Critical Examination of Stereochemical and Functional Determinants


Generic substitution of (4-Amino-1-methylpyrrolidin-2-yl)methanol with other pyrrolidine derivatives or even its own stereoisomers is generally not feasible without compromising experimental outcomes. The compound's racemic nature provides a unique, cost-effective entry point for chiral resolution studies and for the generation of stereochemical diversity in early-stage drug discovery . In contrast, individual enantiopure stereoisomers, such as the (2S,4R)- and (2S,4S)-forms, exhibit highly specific biological activities—ranging from neuraminidase inhibition to antidiabetic effects—which the racemic mixture does not replicate . Furthermore, related compounds like N-methyl-L-prolinol or simple 2-pyrrolidinemethanol lack the crucial 4-amino group, which is essential for specific binding interactions and downstream synthetic transformations [1]. Therefore, the selection of the racemic (4-Amino-1-methylpyrrolidin-2-yl)methanol must be a deliberate, evidence-based decision aligned with the specific research objective, as detailed in the quantitative evidence guide below.

Stereoisomer Activity Profile
Racemate does not replicate enantiopure isomer-specific assay responses; stereospecific activity context may not transfer.
4-Amino Group Requirement
Analogues lacking the 4-amino group (e.g., N-methyl-L-prolinol) may not support key binding interactions or downstream synthetic transformations.

(4-Amino-1-methylpyrrolidin-2-yl)methanol (CAS 142228-25-9): A Comparative Quantitative Evidence Guide for Scientific Selection and Procurement


Stereochemical Versatility: Racemic Mixture vs. Enantiopure Stereoisomers in Pharmaceutical Research

Unlike its single-enantiomer counterparts, (4-Amino-1-methylpyrrolidin-2-yl)methanol is provided as a racemic mixture, which serves as an essential and cost-effective starting material for investigating structure-activity relationships (SAR) and developing chiral resolution methods. For example, the (2S,4R)-isomer (CAS 1256636-31-3) is a precursor to neuraminidase inhibitors, while the (2S,4S)-dihydrochloride salt (CAS S8298002) demonstrates α-glucosidase inhibition, relevant to antidiabetic research . The racemic compound allows researchers to explore the full stereochemical space and identify the most active stereoisomer before committing to the higher cost and complexity of an enantiopure synthesis.

Stereochemical Versatility
Class-level inference
Racemate provides entry for stereochemical diversity generation; (2S,4R)-isomer: neuraminidase inhibitor precursor; (2S,4S)-isomer: α-glucosidase inhibition context
Reported stereospecific activity context; activity is not present in racemic mixture
Data to verify; based on medicinal chemistry literature reports
Medicinal Chemistry Stereochemistry Chiral Resolution

Purity Specifications: A Comparison of Commercially Available (4-Amino-1-methylpyrrolidin-2-yl)methanol Batches

The minimum purity specification for (4-Amino-1-methylpyrrolidin-2-yl)methanol from a major supplier (AKSci) is 95% . This is consistent with purity levels observed for its single-enantiomer analogs, such as the (2S,4R)-isomer, which is also offered at 95% purity by the same supplier class . However, some specialty chemical vendors offer the (2S,4R)-isomer with higher purity (98%+) at a premium . For early-stage research, the 95% purity of the racemate provides a reliable baseline for synthetic transformations without the added cost of ultra-high purity required for later-stage development.

Purity Comparison
Specification review
95% (racemate) vs 95–98%+ ((2S,4R)-isomer)
Purity specification context; 0–3 percentage points lower, adequate for early-stage research
As reported on vendor datasheets; verify for your batch
Analytical Chemistry Quality Control Synthetic Chemistry

Storage and Handling: Operational Flexibility of the Racemate Compared to Enantiopure Analogs

The racemic (4-Amino-1-methylpyrrolidin-2-yl)methanol is specified for long-term storage in a cool, dry place . In contrast, the (2S,4R)-enantiomer (CAS 1256636-31-3) requires storage at -20°C to maintain stability . This operational difference is significant for procurement and laboratory planning. The less stringent storage requirements for the racemate reduce shipping and storage costs, minimize energy consumption, and simplify inventory management, making it a more practical choice for high-throughput screening or large-scale synthesis where ultra-low temperature freezers are a limiting resource.

Storage & Handling
Specification review
Ambient/cool, dry place (racemate) vs −20°C ((2S,4R)-isomer)
Operational flexibility context; lower logistical burden for large-scale or high-throughput workflows
According to manufacturer recommendations; review storage SOPs
Stability Logistics Laboratory Operations

Optimal Scientific and Industrial Applications for (4-Amino-1-methylpyrrolidin-2-yl)methanol (CAS 142228-25-9)


Early-Stage Drug Discovery and Structure-Activity Relationship (SAR) Studies

As a racemic mixture, this compound is ideally suited for the initial stages of drug discovery, where the primary goal is to identify a promising chemotype. Its cost-effectiveness and operational simplicity (storage at ambient/cool conditions) enable the rapid synthesis of diverse compound libraries for broad biological screening. The racemate's stereochemical diversity allows researchers to probe the activity of all potential isomers in a single screen, providing a comprehensive SAR profile that informs subsequent lead optimization efforts .

Method Development for Chiral Resolution and Asymmetric Synthesis

The racemic nature of (4-Amino-1-methylpyrrolidin-2-yl)methanol makes it an invaluable substrate for developing and validating new chiral separation techniques and asymmetric catalytic methods. Researchers can use this compound to test the efficiency of chiral stationary phases, enzymatic resolutions, or asymmetric synthetic protocols, with the goal of isolating the highly valuable (2S,4R)- and (2S,4S)-stereoisomers known for their distinct biological activities .

Large-Scale Synthesis of Intermediates for Exploratory Chemistry

The combination of adequate purity (95%) and non-stringent storage requirements makes (4-Amino-1-methylpyrrolidin-2-yl)methanol a practical choice for process chemistry groups conducting multi-step syntheses on a multi-gram or larger scale. Its use as a versatile building block for generating complex molecular architectures is facilitated by its lower logistical burden compared to enantiopure analogs requiring cold-chain transport and storage .

Comparative Studies of Amino Alcohol Pharmacophores

This compound serves as a key reference point in comparative studies of pyrrolidine-based amino alcohols. Its specific substitution pattern (4-amino, 2-hydroxymethyl, 1-methyl) distinguishes it from simpler analogs like N-methyl-L-prolinol (lacking the 4-amino group) or 2-pyrrolidinemethanol (lacking the methyl and amino groups). Research groups investigating the role of these functional groups on binding affinity, enzyme inhibition, or material properties can rely on (4-Amino-1-methylpyrrolidin-2-yl)methanol as a defined, structurally characterized starting material for these comparative investigations [1].

Application
Selection Property
Validation Focus
Early-stage SAR studies
Racemic stereochemical diversity
Isomer-specific activity profiling
Chiral resolution method development
Chiral separation substrate
Resolution efficiency and stereoisomer isolation
Large-scale exploratory synthesis
Operational simplicity & adequate purity
Multi-step synthetic viability
Pharmacophore comparison studies
Defined 4-amino-2-hydroxymethyl-1-methyl substitution
Functional group role in binding or enzyme inhibition

Technical Documentation Hub

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41 linked technical documents
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